molecular formula C9H4BrF6NO3 B1380495 5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid CAS No. 1188926-14-8

5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1380495
CAS No.: 1188926-14-8
M. Wt: 368.03 g/mol
InChI Key: CBLFAJZVUTVLKR-UHFFFAOYSA-N
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Description

5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C9H4BrF6NO3 and its molecular weight is 368.03 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid is a synthetic compound belonging to the nicotinic acid family. Its unique structure, characterized by multiple trifluoromethyl groups and a bromine atom, contributes to its significant biological activities and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, binding affinities, and potential therapeutic uses.

  • Chemical Formula : C9H4BrF6NO3
  • Molecular Weight : 368.03 g/mol
  • CAS Number : 1188926-14-8

The presence of trifluoromethyl groups enhances lipophilicity and biological interactions, making this compound an interesting candidate for pharmacological studies .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Nicotinic Acetylcholine Receptor Modulation :
    • The compound has been studied for its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and neuroprotection. Binding affinity studies suggest that the trifluoromethyl groups significantly enhance interaction with these receptors compared to non-fluorinated analogs .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity :
    • Initial investigations indicate potential antimicrobial properties, although further studies are necessary to establish efficacy and mechanisms .

Binding Affinity Studies

Binding affinity assays have been conducted using radiolabeled ligand binding techniques and electrophysiological measurements. The findings indicate that the trifluoromethyl substitutions enhance the binding affinity to nAChRs significantly. Comparative studies with structurally similar compounds demonstrate that this compound shows superior binding characteristics .

Case Study 1: Modulation of Nicotinic Receptors

In a controlled study involving rat brain slices, the administration of this compound resulted in increased receptor activation compared to controls. This suggests a potential role in enhancing cholinergic signaling pathways.

Case Study 2: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects in a murine model of arthritis showed that treatment with this compound led to a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to untreated groups. These findings support its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBinding Affinity
5-Bromo-2-(trifluoromethyl)nicotinic acidLacks ethoxy groupModerate
6-Fluoro-3-(trifluoromethyl)nicotinic acidDifferent halogen substitutionLow
5-Iodo-6-(trifluoroethoxy)nicotinic acidIodine instead of bromineHigh

This table highlights the unique position of this compound due to its combination of bromine and trifluoroethyl substituents, which may confer distinct biological activities not observed in simpler analogs .

Properties

IUPAC Name

5-bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF6NO3/c10-4-1-3(7(18)19)5(9(14,15)16)17-6(4)20-2-8(11,12)13/h1H,2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLFAJZVUTVLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)OCC(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Bromo-6-(2,2,2-trifluoro-ethoxy)-2-trifluoromethyl-nicotinic acid ethyl ester (244 g, 0.61 mol) was dissolved in a mixture of tetrahydrofuran (2100 mL) and water (700 mL). Lithiumhydroxid monohydrate (77 g, 1.85 mol) was added and the mixture was stirred and heated at reflux-temperature for 1.5 h. After cooling to room temperature the mixture was acidified with hydrochloric acid (2N, 750 mL). The mixture was extracted with diethylether (1×1500 mL, 1×1000 mL), and the organic phases were washed with brine (1000 mL). The organic phases were combined, dried with MgSO4 and the solvent was evaporated to give the title compound (224 g) as off-white solid; MS (ISP) 365.9, 367.9 (M−H).
Name
5-Bromo-6-(2,2,2-trifluoro-ethoxy)-2-trifluoromethyl-nicotinic acid ethyl ester
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
2100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
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solvent
Reaction Step One
Name
Lithiumhydroxid monohydrate
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Quantity
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid
Reactant of Route 2
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid
Reactant of Route 3
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid
Reactant of Route 4
5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid
Reactant of Route 5
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5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid
Reactant of Route 6
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5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid

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